molecular formula C9H11BrO B1289132 1-Bromo-3-(ethoxymethyl)benzene CAS No. 95068-01-2

1-Bromo-3-(ethoxymethyl)benzene

Cat. No.: B1289132
CAS No.: 95068-01-2
M. Wt: 215.09 g/mol
InChI Key: UTPJZYYIEFTZLZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(ethoxymethyl)benzene is an organic compound with the chemical formula C9H11BrOThis compound is primarily used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(ethoxymethyl)benzene can be synthesized through several methods. One common method involves the bromination of 3-(ethoxymethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction typically proceeds under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and purification techniques ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(ethoxymethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

    Palladium-Catalyzed Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate, along with phosphine ligands, are typically used under mild conditions.

Major Products Formed:

    Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, amines, and other substituted benzene derivatives.

    Suzuki-Miyaura Coupling: Biaryl compounds are the primary products, which are valuable intermediates in pharmaceutical and material science applications.

Scientific Research Applications

1-Bromo-3-(ethoxymethyl)benzene has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive compounds and as a precursor in the synthesis of biologically relevant molecules.

    Medicine: The compound is utilized in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(ethoxymethyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In palladium-catalyzed coupling reactions, the compound undergoes oxidative addition to the palladium catalyst, followed by transmetalation and reductive elimination steps to form the final product .

Comparison with Similar Compounds

    Bromobenzene (C6H5Br): A simpler aryl bromide used in organic synthesis.

    1-Bromo-3-methoxybenzene (C7H7BrO): A related compound with a methoxy group instead of an ethoxymethyl group.

    1-Bromo-3-ethylbenzene (C8H9Br): Another similar compound with an ethyl group instead of an ethoxymethyl group.

Uniqueness: 1-Bromo-3-(ethoxymethyl)benzene is unique due to the presence of the ethoxymethyl group, which imparts distinct reactivity and properties compared to its simpler analogs. This functional group allows for selective reactions and the synthesis of more complex molecules, making it valuable in various applications.

Properties

IUPAC Name

1-bromo-3-(ethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTPJZYYIEFTZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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